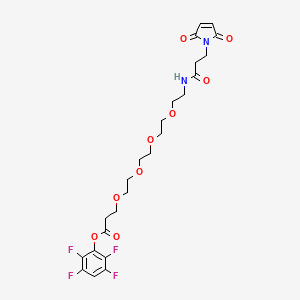

Mal-amido-PEG4-TFP ester

描述

Mal-amido-PEG4-TFP ester is a compound that serves as a polyethylene glycol (PEG) linker containing a maleimide and tetrafluorophenyl (TFP) ester end group. The maleimide group is reactive with thiols, while the TFP ester can react with primary amine groups. This compound is known for its hydrophilic PEG chains, which increase the water solubility of a compound in aqueous media .

准备方法

Synthetic Routes and Reaction Conditions

The maleimide group reacts with thiols between pH 6.5 and 7.5, while the TFP ester reacts with primary amine groups .

Industrial Production Methods

Industrial production of Mal-amido-PEG4-TFP ester typically involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes the use of solvents like DMSO, DCM, and DMF, and the product is often stored at -20°C to maintain stability .

化学反应分析

Thiol-Maleimide Michael Addition

The maleimide group reacts specifically with sulfhydryl (-SH) groups via a Michael addition mechanism to form stable thioether bonds (Figure 1 ) .

-

Reaction Time : Typically <1 hour under physiological conditions

-

Applications : Conjugation of cysteine-containing proteins, antibodies, or thiolated oligonucleotides .

Amine-TFP Ester Nucleophilic Substitution

The tetrafluorophenyl (TFP) ester reacts with primary amines (-NH₂) to form amide bonds through nucleophilic acyl substitution (Figure 2 ) .

-

Reaction Rate : Slower than NHS esters at suboptimal pH but achieves higher coupling efficiency due to reduced hydrolysis .

Key Reaction Conditions

| Parameter | Maleimide-Thiol Reaction | TFP Ester-Amine Reaction |

|---|---|---|

| pH Range | 6.5–7.5 | 7.5–8.0 |

| Buffer Compatibility | PBS, HEPES | Borate, carbonate |

| Temperature | 20–37°C | 20–25°C |

| Competing Reactions | Thiol oxidation | Ester hydrolysis |

Hydrolytic Stability of TFP vs. NHS Esters

TFP esters exhibit superior stability in aqueous media compared to NHS esters:

| Property | TFP Ester | NHS Ester |

|---|---|---|

| Half-life (pH 7.4) | ~4 hours | ~1 hour |

| Optimal Coupling pH | 7.5–8.0 | 7.0–7.5 |

| Byproduct Solubility | Low (fluorophenol) | High (N-hydroxysuccinimide) |

Maleimide-Thiol Kinetics

TFP Ester-Amine Kinetics

-

Byproducts : Tetrafluorophenol (TFP-OH), which precipitates in aqueous solutions, simplifying purification .

Sequential vs. Simultaneous Conjugation

-

Sequential : Maleimide-first conjugation minimizes amine interference .

-

Simultaneous : Requires orthogonal pH adjustments to prevent cross-reactivity.

pH Sensitivity

-

Maleimide reactivity drops sharply outside pH 6.5–7.5 due to thiol deprotonation or maleimide hydrolysis .

-

TFP ester coupling efficiency increases with pH but is limited by base-induced hydrolysis above pH 8.5 .

Steric Hindrance

The PEG4 spacer reduces steric interference, enabling efficient conjugation of large biomolecules (e.g., antibodies) .

Solvent Compatibility

Limitations and Mitigation Strategies

科学研究应用

Key Applications

- Bioconjugation

- Antibody-Drug Conjugates (ADCs)

- Nanotechnology

- Biomaterials and Hydrogels

- Drug Delivery Systems

Case Study 1: Protein Conjugation

In a study exploring the conjugation of therapeutic proteins using this compound, researchers demonstrated improved pharmacokinetic profiles and reduced immunogenicity when proteins were modified with this linker. The maleimide functionality allowed for precise attachment to cysteine residues, resulting in enhanced therapeutic efficacy.

Case Study 2: Development of ADCs

A research team developed an ADC using this compound to link a cytotoxic agent to an antibody targeting cancer cells. The study showed that this approach significantly increased the drug's effectiveness while minimizing off-target effects, showcasing the potential for targeted cancer therapies.

Comparative Data Table

| Application Area | Description | Benefits |

|---|---|---|

| Bioconjugation | Site-specific conjugation to proteins | Improved pharmacokinetics and reduced immunogenicity |

| Antibody-Drug Conjugates | Linking cytotoxic drugs to antibodies | Targeted delivery to cancer cells |

| Nanotechnology | Linker for PROTACs | Selective degradation of target proteins |

| Biomaterials | Cross-linking agent for hydrogels | Supports cell growth and tissue regeneration |

| Drug Delivery Systems | Enhances solubility and stability of small molecules | Improved efficacy in drug delivery |

作用机制

The mechanism of action of Mal-amido-PEG4-TFP ester involves its reactive groups:

Maleimide Group: Reacts with thiols to form stable thioether bonds.

TFP Ester Group: Reacts with primary amines to form stable amide bonds. These reactions increase the water solubility and stability of the resulting compounds, making them suitable for various applications

相似化合物的比较

Mal-amido-PEG4-TFP ester is unique due to its specific combination of maleimide and TFP ester groups. Similar compounds include:

- Mal-amido-PEG2-TFP ester

- Mal-amido-PEG8-TFP ester

- Mal-amido-PEG12-TFP ester

- Mal-amido-PEG24-TFP ester These compounds differ in the length of the PEG chain, which affects their solubility and reactivity .

生物活性

Mal-amido-PEG4-TFP ester is a specialized compound widely utilized in biochemistry and pharmaceutical research, particularly in the development of targeted therapies such as PROTACs (Proteolysis Targeting Chimeras). This article delves into its biological activity, synthesis, applications, and relevant case studies, underscoring its significance in modern therapeutic strategies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : CHFNO

- Molecular Weight : 564.49 g/mol

- Functional Groups : Contains a maleimide group for thiol reactivity and a trifluoromethylphenyl (TFP) ester group for amine reactivity.

These features enable the compound to form stable linkages with biomolecules, enhancing their pharmacokinetic properties and reducing immunogenicity.

The biological activity of this compound is primarily attributed to its role as a linker in PROTAC technology. PROTACs consist of two ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase while the other targets a specific protein for degradation. The ability of this compound to react with both thiol and amine groups allows for selective targeting and modification of proteins, facilitating their degradation via the ubiquitin-proteasome system .

Applications

This compound has several notable applications:

- Targeted Protein Degradation : Used in the design of PROTACs for selective degradation of proteins implicated in diseases such as cancer.

- Bio-conjugation : Acts as a non-cleavable linker in various bio-conjugation strategies, improving solubility, stability, and biodistribution of therapeutic agents.

- Hydrogel Formation : Employed in creating stable, biocompatible hydrogels that mimic the extracellular matrix, supporting cell growth and tissue regeneration .

Comparative Analysis with Similar Compounds

The following table outlines key differences between this compound and related compounds:

| Compound Name | Functional Group(s) | Unique Features |

|---|---|---|

| This compound | Maleimide, TFP Ester | Non-cleavable linker; enhances pharmacokinetics |

| Bis-Mal-Lysine-PEG4-TFP ester | Maleimide | Specifically used in PROTAC synthesis |

| Bis-dPEG®4-TFP Ester | dPEG | Enhanced solubility; used for peptide synthesis |

Case Studies

- PROTAC Development : A study demonstrated that using this compound in PROTAC design significantly improved the degradation efficiency of target proteins involved in oncogenesis. The study highlighted that the compound's bifunctionality allowed for precise targeting and effective protein modulation in cellular environments .

- Hydrogel Applications : Research involving this compound as a cross-linking agent for hydrogels showed promising results in tissue engineering. The hydrogels formed were biocompatible and supported cell proliferation, indicating potential for regenerative medicine applications .

属性

IUPAC Name |

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28F4N2O9/c25-16-15-17(26)23(28)24(22(16)27)39-21(34)4-7-35-9-11-37-13-14-38-12-10-36-8-5-29-18(31)3-6-30-19(32)1-2-20(30)33/h1-2,15H,3-14H2,(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZRDWRFDOPKGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28F4N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。